molecular formula C9H13NOS2 B11720759 (R)-2-methyl-N-[(thiophen-2-yl)methylidene]propane-2-sulfinamide

(R)-2-methyl-N-[(thiophen-2-yl)methylidene]propane-2-sulfinamide

Cat. No.: B11720759
M. Wt: 215.3 g/mol
InChI Key: YYSVBNDDIUTFLR-CYBMUJFWSA-N
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Description

®-2-methyl-N-[(thiophen-2-yl)methylidene]propane-2-sulfinamide is a chiral compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a thiophene ring, which is a five-membered ring with one sulfur atom, and a sulfinamide group, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-methyl-N-[(thiophen-2-yl)methylidene]propane-2-sulfinamide typically involves the condensation of ®-2-methyl-2-propanesulfinamide with thiophene-2-carboxaldehyde. The reaction is usually carried out in the presence of a suitable base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

®-2-methyl-N-[(thiophen-2-yl)methylidene]propane-2-sulfinamide undergoes various chemical reactions, including:

    Oxidation: The sulfinamide group can be oxidized to form sulfonamides.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Sulfonamides.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Mechanism of Action

The mechanism of action of ®-2-methyl-N-[(thiophen-2-yl)methylidene]propane-2-sulfinamide involves its interaction with specific molecular targets and pathways. The compound’s sulfinamide group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the thiophene ring can interact with various enzymes and receptors, modulating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-methyl-N-[(thiophen-2-yl)methylidene]propane-2-sulfinamide is unique due to its combination of a chiral sulfinamide group and a thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H13NOS2

Molecular Weight

215.3 g/mol

IUPAC Name

(R)-2-methyl-N-(thiophen-2-ylmethylidene)propane-2-sulfinamide

InChI

InChI=1S/C9H13NOS2/c1-9(2,3)13(11)10-7-8-5-4-6-12-8/h4-7H,1-3H3/t13-/m1/s1

InChI Key

YYSVBNDDIUTFLR-CYBMUJFWSA-N

Isomeric SMILES

CC(C)(C)[S@@](=O)N=CC1=CC=CS1

Canonical SMILES

CC(C)(C)S(=O)N=CC1=CC=CS1

Origin of Product

United States

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